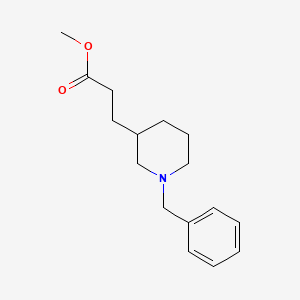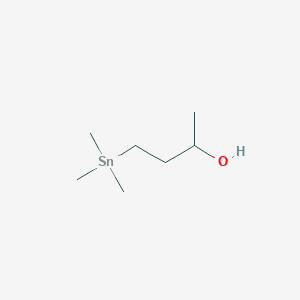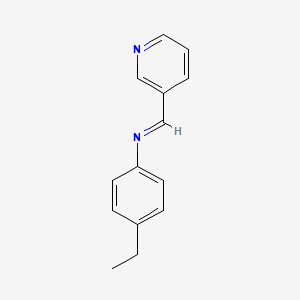![molecular formula C12H20N2O3 B13947755 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminopropanoyl)-2-azaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action for 2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains a triazaspiro core and is known for its antimicrobial activity.
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester: Another spirocyclic compound with different functional groups.
Uniqueness
2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-(2-aminopropanoyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c1-8(13)10(15)14-5-4-12(7-14)3-2-9(6-12)11(16)17/h8-9H,2-7,13H2,1H3,(H,16,17) |
InChI-Schlüssel |
FLVQVZMDVCUHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCC2(C1)CCC(C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)








![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)


